molecular formula C15H14N4O4S B2409314 (E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide CAS No. 1904646-04-3

(E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2409314
CAS No.: 1904646-04-3
M. Wt: 346.36
InChI Key: YPJRGVRAWMDTNW-BQYQJAHWSA-N
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Description

(E)-N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide is a synthetic organic compound designed for research applications, featuring a complex structure that incorporates multiple pharmaceutically relevant heterocyclic systems. Its molecular architecture consists of a 5-methylisoxazole ring and a 1,2,4-oxadiazole unit, linked through a methylene bridge to an (E)-2-phenylethenesulfonamide group. This combination of motifs is frequently explored in medicinal chemistry for the development of novel bioactive molecules. The core components of this compound are associated with a wide spectrum of biological activities. The 1,2,4-oxadiazole ring is a well-known pharmacophore in drug discovery, with derivatives reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant activities . Similarly, the 5-methylisoxazole scaffold is a privileged structure in medicinal chemistry . The integration of a sulfonamide group, as seen in the ethenesulfonamide chain, is a common strategy in drug design; sulfonamides are a classic class of antimicrobial agents and are also found in modern therapeutics such as the COX-2 inhibitor valdecoxib . The specific combination of these features makes this compound a valuable chemical tool for researchers investigating new compounds with potential pharmacological properties. Its primary research value lies in its use as a building block or lead compound in hit-to-lead optimization campaigns, particularly for projects targeting infectious diseases or central nervous system disorders. This product is provided for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-11-9-13(18-22-11)15-17-14(23-19-15)10-16-24(20,21)8-7-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRGVRAWMDTNW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide, a derivative of 1,2,4-oxadiazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its potential applications in treating various diseases.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Core Structure : 1,2,4-Oxadiazole and isoxazole moieties.
  • Functional Groups : Sulfonamide and phenylethene groups.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated moderate to high activity against various bacterial strains. For instance:

  • Antibacterial Activity : The EC50 values for related oxadiazole derivatives ranged from 10.23 to 31.40 µg/mL against pathogens like Xanthomonas oryzae and Escherichia coli .
CompoundPathogenEC50 (µg/mL)
5uXoo10.23
5vXoc19.04
UnknownE. coli~31.40

Antifungal Activity

The compound also exhibits antifungal properties. In bioassays against Rhizoctonia solani, it was found to have an EC50 value of approximately 21.78 µg/mL, indicating potential as a fungicide .

Anticancer Activity

1,2,4-Oxadiazole derivatives have been extensively studied for their anticancer properties. The compound's structural components suggest it may inhibit various cancer cell lines:

  • Cytotoxicity : Compounds similar to the one showed IC50 values as low as 1.8 µM against MCF-7 breast cancer cells . This suggests a promising avenue for further exploration in cancer treatment.

The biological activities of this compound are thought to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cellular metabolism and gene expression .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Study on Nematocidal Activity : A series of oxadiazole compounds were tested for nematocidal activity against Meloidogyne incognita, with promising results indicating potential agricultural applications .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against standard bacterial strains, showing that modifications in the side chains significantly affected potency .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's activity against several cancer cell lines including SNB-19 and OVCAR-8. The results indicated significant growth inhibition percentages (PGIs) as follows:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promise in antimicrobial research, particularly against multidrug-resistant bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
MRSA< 10 µg/mL
E. coli< 15 µg/mL
Pseudomonas aeruginosa< 20 µg/mL

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole and isoxazole rings can significantly impact biological activity.

Data Table: SAR Insights

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased anticancer activity
Alkyl substitutionsEnhanced solubility

Q & A

What are the critical functional groups in (E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide, and how are they characterized experimentally?

Basic Question
The compound contains:

  • A sulfonamide group (–SO₂NH–)
  • A 1,2,4-oxadiazole ring
  • A 5-methylisoxazole moiety
  • A trans-configurated (E)-styrenyl group.

Methodological Characterization:

  • Nuclear Magnetic Resonance (NMR): Protons on the isoxazole (δ ~6.3 ppm) and oxadiazole (δ ~3.8–4.2 ppm) are resolved via 1H^1H- and 13C^{13}C-NMR. The (E)-configuration of the styrenyl group is confirmed by coupling constants (Jtrans16HzJ_{trans} \approx 16 \, \text{Hz}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the sulfonamide (–SO₂NH–) and oxadiazole moieties .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral angles (e.g., planar oxadiazole vs. twisted styrenyl groups) .

What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

Basic Question
Synthetic Pathway:

Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux in dimethylformamide (DMF) at 80–100°C .

Sulfonamide Coupling: Reacting the oxadiazole intermediate with a sulfonyl chloride derivative in pyridine/DCM at 40–50°C .

Styrenyl Group Introduction: Wittig or Horner-Wadsworth-Emmons reaction to install the (E)-configured double bond .

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps .
  • Catalysis: Acetic acid or triethylamine accelerates imine formation in sulfonamide coupling .
  • Ultrasound Assistance: Reduces reaction time (e.g., from 24 h to 4 h) for steps like cyclocondensation .

How can researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

Advanced Question
Experimental Design:

  • In Vitro Assays: Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to validate target binding .
  • Dose-Response Curves: Test across a 10,000-fold concentration range (1 nM–10 µM) to calculate IC₅₀ values .
  • Counter-Screens: Include off-target panels (e.g., kinase or GPCR libraries) to assess specificity .

Data Validation:

  • Thermal Shift Assay (TSA): Confirm target engagement by monitoring protein melting temperature shifts .
  • Crystallography: Co-crystallize the compound with its target (e.g., BRD4) to verify binding mode .

How should researchers address contradictory data in biological activity studies (e.g., potency variations across assays)?

Advanced Question
Root Causes and Solutions:

  • Assay Conditions: Variations in buffer pH or ionic strength can alter sulfonamide ionization. Standardize conditions (e.g., pH 7.4 PBS) .
  • Protein Conformational States: Use molecular dynamics simulations to assess if the compound binds to inactive vs. active conformers .
  • Metabolite Interference: Perform LC-MS/MS to check for compound degradation or metabolite formation in cell-based assays .

What computational methods are suitable for studying this compound’s interactions with biological targets?

Advanced Question
Methodology:

  • Molecular Docking: Use Glide (Schrödinger) or AutoDock Vina with constraints for sulfonamide hydrogen bonding (e.g., Asn140 in BRD4) .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs with modified oxadiazole substituents .
  • QM/MM Simulations: Model electronic interactions between the styrenyl group and aromatic residues (e.g., π-π stacking) .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Advanced Question
SAR Workflow:

Core Modifications: Replace the oxadiazole with 1,3,4-thiadiazole or triazole to assess ring electronegativity effects .

Substituent Scanning: Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to probe steric/electronic impacts .

Bioisosteric Replacement: Swap the 5-methylisoxazole with 5-ethyl or 5-methoxy analogs to optimize metabolic stability .

Validation:

  • Pharmacokinetic Profiling: Assess permeability (PAMPA) and metabolic clearance (microsomal stability assays) .

What purification and analytical techniques are recommended for isolating high-purity batches?

Basic Question
Purification:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) .
  • Recrystallization: Ethanol/water mixtures yield crystals suitable for X-ray analysis .

Purity Assessment:

  • HPLC: Reverse-phase C18 column (≥95% purity threshold) with UV detection at 254 nm .
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

How can researchers elucidate the compound’s crystal structure to resolve conformational ambiguities?

Advanced Question
Crystallization Protocol:

  • Solvent Screening: Use methanol/water (4:1 v/v) or DMSO/ethyl acetate diffusion methods .
  • Data Collection: Synchrotron X-ray (λ = 0.71073 Å) resolves sulfonamide S=O and N–H bonds (d ~1.44 Å) .

Structural Insights:

  • Hydrogen Bonding: Identify intramolecular H-bonds (e.g., O–H⋯N) stabilizing the oxadiazole .
  • π-π Interactions: Measure centroid distances (3.7–3.9 Å) between aromatic rings to assess stacking .

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